Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside

Descripción general

Descripción

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside: is a chemical compound with the molecular formula C21H26O6 and a molecular weight of 374.43 g/mol . It is a derivative of mannose, a type of sugar, and is characterized by the presence of two benzyl groups attached to the mannopyranoside ring. This compound is often used in biochemical research and synthetic chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside typically involves the protection of hydroxyl groups on the mannose molecule followed by benzylation. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the mannose molecule are protected using a suitable protecting group such as acetyl or benzylidene.

Benzylation: The protected mannose is then treated with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl groups.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Protection and Benzylation: Using industrial-grade reagents and solvents to protect and benzylate the mannose molecule.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxyl or aldehyde.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl groups using nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Chemistry

MDB serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. The benzyl groups provide protective functionality that allows for selective modifications during synthesis. This capability is crucial for developing various carbohydrate derivatives with specific properties .

Synthesis of Complex Carbohydrates

Researchers utilize MDB as a starting material to synthesize more complex carbohydrates essential for biological processes. By modifying the protecting groups on MDB, various functionalities can be introduced, leading to the creation of diverse carbohydrate derivatives .

Biological Applications

Substrate for Glycosidases

MDB is employed in studies involving glycosidases—enzymes that hydrolyze glycosidic bonds in carbohydrates. By using MDB as a substrate, researchers can investigate enzyme mechanisms and substrate specificity, enhancing the understanding of carbohydrate metabolism .

Lectin Binding Studies

The compound is also used to probe the binding affinities of lectins, which are proteins that specifically bind to carbohydrates. These studies are vital for understanding cell-cell recognition processes and other biological interactions .

Medical Research

Potential Drug Delivery Systems

MDB has been investigated for its potential role in drug delivery systems. Its structure allows it to interact with biological molecules, making it a candidate for developing therapeutic agents targeting diseases such as HIV and cancer .

Inhibition of Bacterial Adhesion

Research indicates that MDB can inhibit the adhesion of Escherichia coli to host cells by competing with mannose for binding sites. This property suggests its potential use in preventing urinary tract infections by blocking bacterial colonization .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, MDB is utilized in producing specialty chemicals and reagents for organic synthesis. Its unique reactivity patterns make it an attractive compound for various chemical reactions .

Mecanismo De Acción

The mechanism of action of Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to carbohydrate-binding proteins such as lectins and glycosidases.

Pathways Involved: It participates in pathways related to carbohydrate metabolism and glycosylation processes.

Comparación Con Compuestos Similares

Methyl α-D-mannopyranoside: Lacks the benzyl groups and is used in similar biochemical applications.

Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside: Contains additional benzylidene protection and is used in more complex synthetic routes.

Actividad Biológica

Introduction

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (MDBM) is a glycoside derivative of mannose, notable for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, microbiology, and biochemistry due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of MDBM, supported by relevant research findings and data.

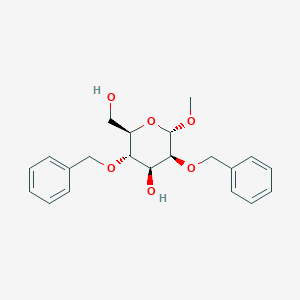

MDBM is synthesized through the selective benzylation of methyl α-D-mannopyranoside. The structure can be represented as follows:

The compound features two benzyl groups attached to the 2 and 4 positions of the mannopyranoside ring, enhancing its lipophilicity and biological interaction potential.

Antimicrobial Activity

Research indicates that MDBM exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, particularly Escherichia coli . MDBM functions by inhibiting bacterial adherence to urinary tract cells, thereby preventing infections. The mechanism involves competition with mannose-binding lectins on bacterial surfaces, which is critical for their adhesion and colonization .

Antiviral Properties

MDBM has shown promise in antiviral applications as well. Its structural similarity to natural sugars allows it to interfere with viral entry mechanisms. In vitro studies suggest that MDBM can inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors .

Immunomodulatory Effects

Recent investigations have also explored the immunomodulatory effects of MDBM. It has been observed to enhance immune responses in animal models, potentially through the activation of macrophages and other immune cells. This activity may be beneficial in developing treatments for immunodeficiency disorders .

Enzyme Inhibition

MDBM acts as an inhibitor of various glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can lead to altered carbohydrate metabolism, making MDBM a candidate for further research in metabolic disorders such as diabetes .

Case Study 1: Urinary Tract Infection Prevention

In a controlled study involving mice, MDBM was administered prior to exposure to infective strains of E. coli . The results demonstrated a significant reduction in urinary tract infections among treated subjects compared to controls. The efficacy was attributed to MDBM's ability to block bacterial adherence through competitive inhibition .

Case Study 2: Antiviral Activity Against Influenza Virus

A study assessed the antiviral properties of MDBM against the influenza virus. Cell cultures treated with MDBM showed a marked decrease in viral load compared to untreated controls. The compound's mechanism was linked to its interference with viral hemagglutinin, crucial for viral entry into host cells .

Table 1: Summary of Biological Activities of MDBM

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial adherence | |

| Antiviral | Blocks viral entry | |

| Immunomodulatory | Enhances immune response | |

| Glycosidase inhibition | Alters carbohydrate metabolism |

Table 2: Efficacy of MDBM in Case Studies

Propiedades

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-3,5-bis(phenylmethoxy)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)18(23)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3/t17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYNJBPDHIJUNF-TXVWBRJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453644 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67381-29-7 | |

| Record name | Methyl 2,4-Di-O-benzyl-a-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.